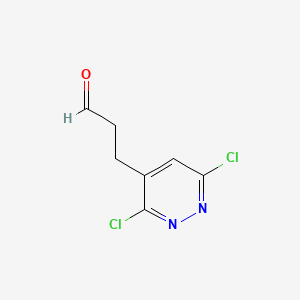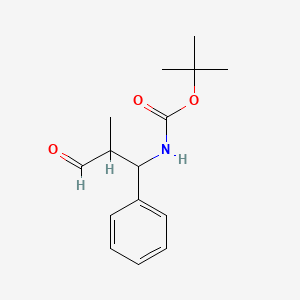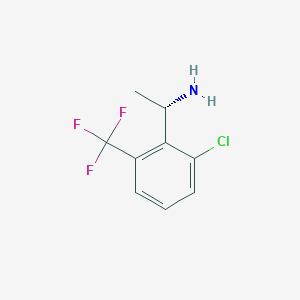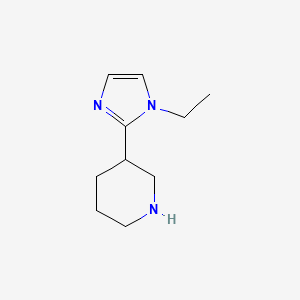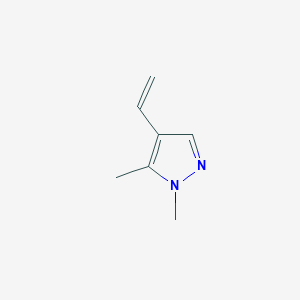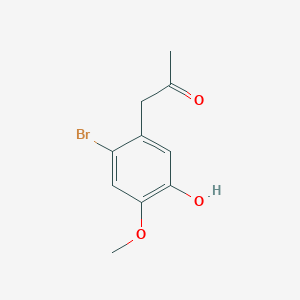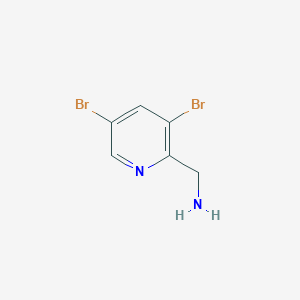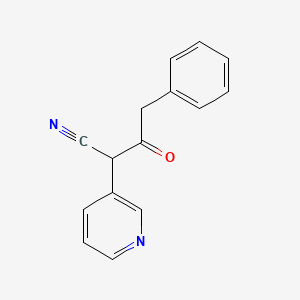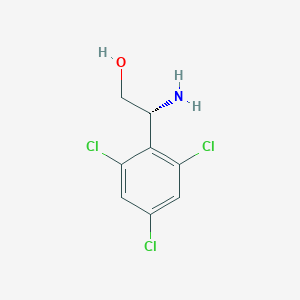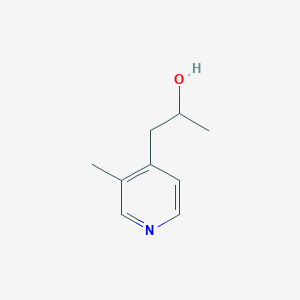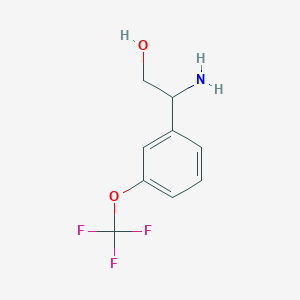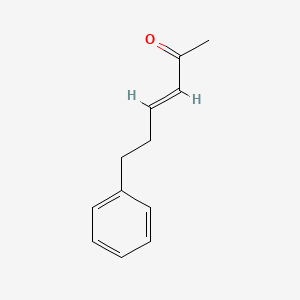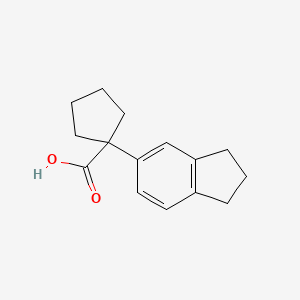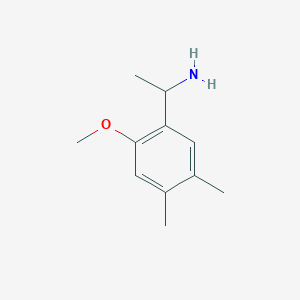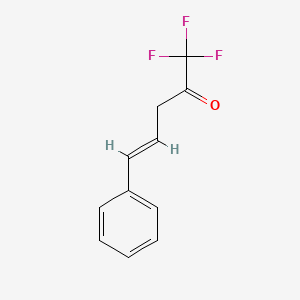
1,1,1-Trifluoro-5-phenylpent-4-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-5-phenylpent-4-en-2-one is a fluorinated organic compound known for its unique chemical properties and reactivity. This compound is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a pentenone backbone. Its molecular formula is C11H9F3O, and it has a molecular weight of 214.2 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-5-phenylpent-4-en-2-one can be synthesized through various synthetic routes. One common method involves the reaction of 1,1,1-trifluoro-2-phenyl-3-buten-2-ol with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure the purity and consistency of the compound. These methods may include continuous flow reactors and advanced purification techniques to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-5-phenylpent-4-en-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfonic acid, diphenyldiazomethane, and other organic and inorganic reagents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
Major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can be used in further chemical synthesis and applications .
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-5-phenylpent-4-en-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-5-phenylpent-4-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group and phenyl group contribute to its reactivity and ability to form stable complexes with various molecules. These interactions can lead to changes in molecular structure and function, influencing the compound’s overall effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one: A similar compound with a hydroxyl group instead of a pentenone backbone.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Another related compound with a different functional group arrangement.
Uniqueness
1,1,1-Trifluoro-5-phenylpent-4-en-2-one stands out due to its unique combination of a trifluoromethyl group and a phenyl group on a pentenone backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H9F3O |
|---|---|
Molekulargewicht |
214.18 g/mol |
IUPAC-Name |
(E)-1,1,1-trifluoro-5-phenylpent-4-en-2-one |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)10(15)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+ |
InChI-Schlüssel |
IBHOMGKZWQOPDB-QPJJXVBHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/CC(=O)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


